

6-Bromobenzofuran-3(2H)-one: A Versatile Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: 6-Bromobenzofuran-3(2H)-one

Cat. No.: B1519702

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Executive Summary

The benzofuran nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, **6-Bromobenzofuran-3(2H)-one**, and its analogs. The strategic placement of a bromine atom on this heterocyclic core transforms it into a highly versatile synthetic intermediate, unlocking pathways to novel and complex molecular architectures.[3] We will explore the synthesis of this scaffold, delve into its key chemical reactivities, and survey its proven applications in developing therapeutic agents, particularly in oncology and neuroprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful building block.

Chapter 1: The 6-Bromobenzofuran-3(2H)-one Core

The Benzofuran-3(2H)-one Scaffold: A Privileged Structure

The benzofuran ring system, consisting of a benzene ring fused to a furan ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] The benzofuran-3(2H)-one isomer, specifically, provides a unique combination of an aromatic system, a cyclic ether, and a ketone, offering multiple points for chemical modification and interaction with biological targets.

Physicochemical Properties of 6-Bromobenzofuran-3(2H)-one

The introduction of a bromine atom at the C-6 position significantly influences the molecule's physical and chemical characteristics. This halogenation not only provides a reactive handle for further synthesis but also modulates properties like lipophilicity and electronic distribution, which can be critical for biological activity.

Property	Value	Reference
CAS Number	201809-69-0	[7]
Molecular Formula	C ₈ H ₅ BrO ₂	[7]
Molecular Weight	213.03 g/mol	[7][8]
Boiling Point	319.5 °C (at 760 mmHg)	[7]
Density	1.742 g/cm ³	[7]
Appearance	White to Off-White Solid	[9]
Synonyms	6-Bromo-3(2H)-Benzofuranone; 6-Bromo-2H-Benzofuran-3-one	[7]

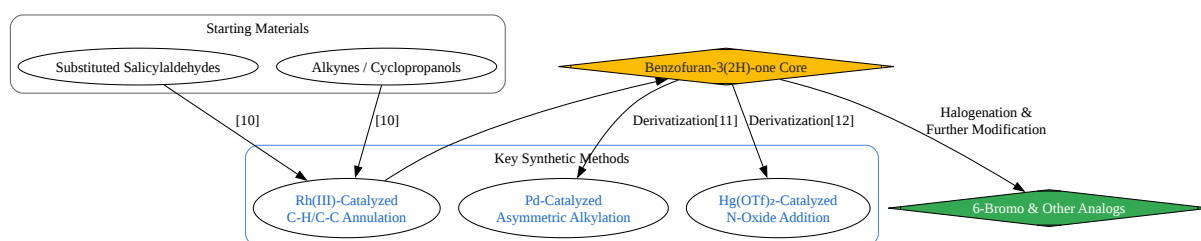
Rationale for Bromination: A Gateway to Molecular Diversity

The carbon-bromine bond is a cornerstone of modern organic synthesis. Its reactivity in transition metal-catalyzed cross-coupling reactions allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3] By incorporating a bromine atom at the C-6 position, the benzofuran-3(2H)-one scaffold is primed for diversification, enabling chemists to systematically explore the structure-activity relationship (SAR) of its derivatives. This strategic functionalization is pivotal for optimizing lead compounds in drug discovery programs.

Chapter 2: Synthetic Strategies

General Approaches to the Benzofuran-3(2H)-one Core

The construction of the benzofuran-3(2H)-one core can be achieved through several elegant synthetic routes. Transition metal catalysis, particularly with rhodium and palladium, has enabled highly efficient cyclization and annulation reactions to build the heterocyclic system.



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One powerful method involves the Rh(III)-catalyzed annulation of salicylaldehydes with cyclopropanols, which proceeds via a C-H/C-C functionalization cascade to yield the desired scaffold.[10] Other notable methods include palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) for creating sterically hindered derivatives and mercury-catalyzed additions to alkynes.[11][12]

Protocol: Rh(III)-Catalyzed Synthesis of a Benzofuran-3(2H)-one Derivative

This protocol is a representative example based on established literature for synthesizing the core ring system.[10]

Objective: To synthesize a substituted benzofuran-3(2H)-one from a salicylaldehyde and a cyclopropanol.

Materials:

- 4-Bromosalicylaldehyde (1.0 mmol)
- 1-Phenylcyclopropanol (1.2 mmol)
- $[\text{RhCp}^*\text{Cl}_2]_2$ (0.025 mmol, 5 mol% Rh)
- AgSbF_6 (0.10 mmol, 10 mol%)
- $\text{Cu}(\text{OAc})_2$ (1.0 mmol)
- Methanol (MeOH), anhydrous (5 mL)
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Catalyst Preparation: Inside an inert atmosphere glovebox, add $[\text{RhCp}^*\text{Cl}_2]_2$ (15.4 mg, 0.025 mmol) and AgSbF_6 (34.3 mg, 0.10 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
 - Rationale: The silver salt acts as a halide scavenger to generate the active cationic Rh(III) catalyst in situ.
- Reagent Addition: To the vial, add 4-Bromosalicylaldehyde (201 mg, 1.0 mmol), $\text{Cu}(\text{OAc})_2$ (181 mg, 1.0 mmol), and anhydrous MeOH (5 mL).
 - Rationale: $\text{Cu}(\text{OAc})_2$ serves as an oxidant required for the catalytic cycle. The bromo-substituted salicylaldehyde is chosen to directly yield a brominated precursor.
- Initiation: Stir the mixture at room temperature for 5 minutes. Add 1-phenylcyclopropanol (161 mg, 1.2 mmol) to the reaction mixture.
- Reaction: Seal the vial and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

- **Workup:** After cooling to room temperature, concentrate the mixture under reduced pressure. Re-dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove insoluble metal salts.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired **6-bromobenzofuran-3(2H)-one** analog.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Chemical Reactivity and Derivatization

The Dual Reactivity of the Core

The **6-Bromobenzofuran-3(2H)-one** scaffold offers two primary, orthogonal sites for chemical modification: the electrophilic carbonyl carbon at position C-3 and the C-6 bromine atom, which is amenable to cross-coupling. This dual reactivity allows for a modular and highly controlled approach to building molecular complexity.

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// Invisible nodes for labeling reactive sites node [shape=plaintext, fontcolor="#EA4335", fontsize=12, style=filled, fillcolor=none]; C6_Br [pos="3.5,1.8!", label="C6-Br Bond"]; C3_O [pos="1.4,0.3!", label="C3-Carbonyl"]; } Caption: Key reactive sites on the 6-Bromobenzofuran-3(2H)-one scaffold.
```

Palladium-Catalyzed Cross-Coupling at C-6

The most powerful application of the 6-bromo substituent is its participation in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.

Common Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds (biaryl structures).
- Heck Coupling: Reacts with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds (alkynylated products).
- Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a standard procedure for diversifying the **6-bromobenzofuran-3(2H)-one** core.

Objective: To couple **6-Bromobenzofuran-3(2H)-one** with 4-methoxyphenylboronic acid.

Materials:

- **6-Bromobenzofuran-3(2H)-one** (213 mg, 1.0 mmol)
- 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (58 mg, 0.05 mmol, 5 mol%)
- Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
- Toluene (8 mL) and Water (2 mL)
- Inert atmosphere supplies

Procedure:

- Setup: To a flame-dried Schlenk flask, add **6-Bromobenzofuran-3(2H)-one**, 4-methoxyphenylboronic acid, and K₂CO₃.

- Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
 - Rationale: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high reaction yield.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄, followed by the degassed toluene and water.
 - Rationale: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center.
- Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the residue via flash column chromatography (hexane/ethyl acetate) to obtain the 6-(4-methoxyphenyl)benzofuran-3(2H)-one product.

Chapter 4: Pharmacological Significance and Therapeutic Applications

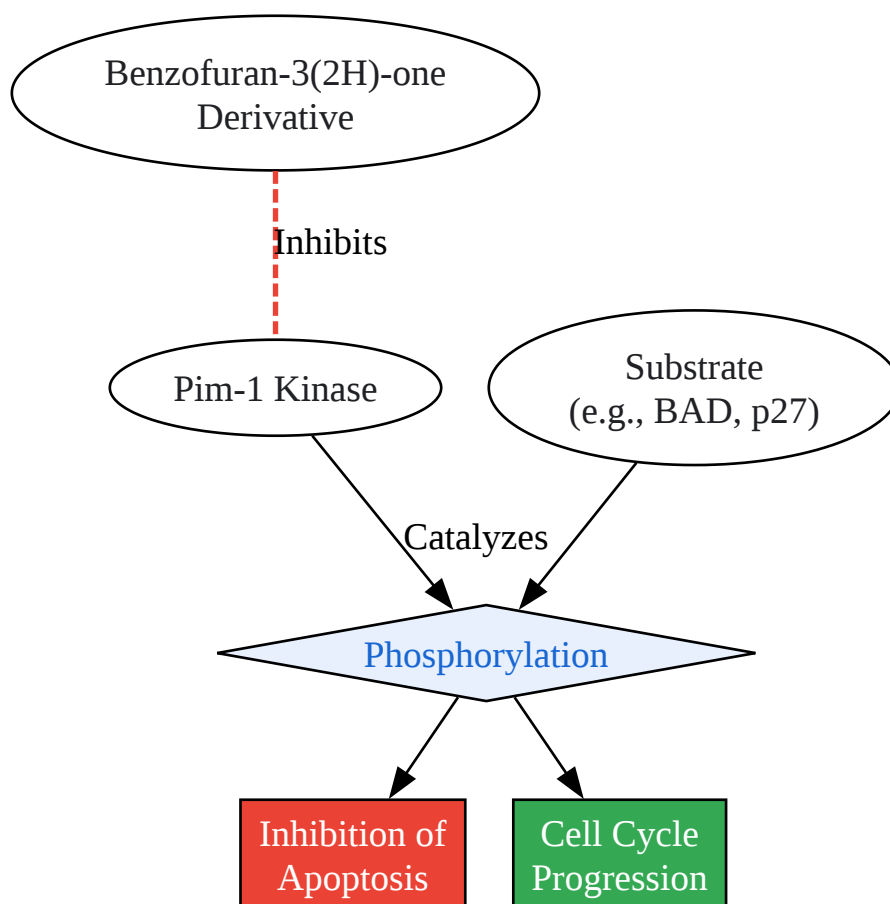
Derivatives of the benzofuran-3(2H)-one scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to systematically modify the core via the strategies described above has led to the discovery of potent and selective inhibitors for various disease-relevant targets.

Case Study: Anticancer Agents

Halogenated benzofurans have shown selective toxicity towards cancer cells.^[5] Research indicates that the presence of a bromine atom can enhance the cytotoxic activity of the parent compound.^[5]

- Pim-1 Kinase Inhibition: The Pim-1 kinase is a proto-oncogene often overexpressed in various cancers, making it an attractive therapeutic target. Novel benzofuran-2-carboxylic

acids, structurally related to our core, have been developed as highly potent Pim-1 inhibitors. [13] The carboxylic acid and amino groups of these inhibitors form critical salt-bridge and hydrogen bond interactions within the kinase's active site.[13]



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Case Study: Neuroprotective Agents

The benzofuran scaffold is also a promising starting point for agents targeting neurodegenerative diseases.

- Alzheimer's Disease: An orally bioavailable benzofuran analog, MDR-1339, was developed as a potent inhibitor of β -amyloid ($A\beta$) aggregation.[6] In animal models of Alzheimer's disease, this compound reduced $A\beta$ aggregates in the brain and improved learning and memory function.[6]

- Ischemic Stroke: Isobenzofuran-1(3H)-one derivatives, close analogs of our core, were identified as selective inhibitors of the TREK-1 potassium channel.[\[14\]](#) Inhibition of TREK-1 is a neuroprotective strategy to prevent neuronal cell death after an ischemic event. The lead compound from this study significantly reduced brain injury in a mouse model of stroke.[\[14\]](#)

Case Study: DRAK2 Kinase Inhibition in Diabetes

Death-associated protein kinase 2 (DRAK2) is implicated in the apoptosis of pancreatic islet β -cells, a key event in the progression of diabetes. A series of benzofuran-3(2H)-one derivatives were discovered as novel DRAK2 inhibitors that effectively protect these vital cells from apoptosis.[\[15\]](#)

Compound Class	Target	Biological Effect	Representative IC ₅₀	Reference
Benzofuran-3(2H)-ones	DRAK2	Protects islet β -cells from apoptosis	~1-5 μ M	[15]
Isobenzofuran-1(3H)-ones	TREK-1 Channel	Neuroprotection in ischemic stroke	0.81 μ M	[14]
Benzofuran Analogs	β -Amyloid Aggregation	Anti-Alzheimer's potential	N/A (activity-based)	[6]
Benzofuran-2-carboxylates	Pim-1/Pim-2 Kinase	Anticancer activity	~10-50 nM	[13]

Conclusion and Future Outlook

6-Bromobenzofuran-3(2H)-one is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its dual reactivity, combined with the well-documented biological relevance of the benzofuran core, provides a robust foundation for developing next-generation therapeutics. The synthetic protocols and derivatization strategies outlined in this guide demonstrate a clear and logical path from this core building block to complex, pharmacologically active molecules. Future research will undoubtedly continue to uncover new

applications for this scaffold, particularly in the realms of targeted protein degradation (PROTACs), covalent inhibition, and the development of novel probes for chemical biology.

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